Cas no 171009-43-1 (3-Bromo-1-tosylazepan-4-one)

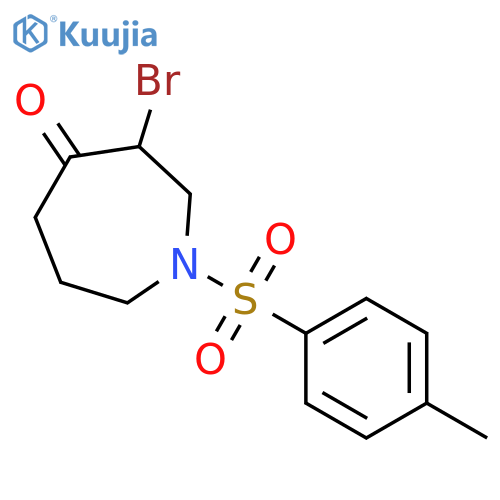

3-Bromo-1-tosylazepan-4-one structure

商品名:3-Bromo-1-tosylazepan-4-one

3-Bromo-1-tosylazepan-4-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-tosylazepan-4-one

- 3-bromo-1-(4-methylphenyl)sulfonylazepan-4-one

- 4H-Azepin-4-one, 3-bromohexahydro-1-[(4-methylphenyl)sulfonyl]-

- 3-bromo-1-(4'-methylphenylsulfonyl)azepan-4-one

- 3-bromo-1-[(4-methylphenyl)sulfonyl]-4-azepanone

- AK127599

- KB-234842

- SureCN3305712

- 1-tosyl-3-bromo-azepan-4-one

- DB-339168

- SCHEMBL3305712

- LRYHVCXCQGYIMI-UHFFFAOYSA-N

- 171009-43-1

- DTXSID60434706

- 3-BROMO-1-(4-METHYLBENZENESULFONYL)AZEPAN-4-ONE

-

- インチ: InChI=1S/C13H16BrNO3S/c1-10-4-6-11(7-5-10)19(17,18)15-8-2-3-13(16)12(14)9-15/h4-7,12H,2-3,8-9H2,1H3

- InChIKey: LRYHVCXCQGYIMI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C(C2)Br

計算された属性

- せいみつぶんしりょう: 345.00348

- どういたいしつりょう: 345.00343g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 424

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 62.8Ų

じっけんとくせい

- PSA: 54.45

3-Bromo-1-tosylazepan-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449041431-1g |

3-Bromo-1-tosylazepan-4-one |

171009-43-1 | 95% | 1g |

560.32 USD | 2021-06-11 | |

| Chemenu | CM200316-1g |

3-bromo-1-tosylazepan-4-one |

171009-43-1 | 95% | 1g |

$*** | 2023-03-31 | |

| Chemenu | CM200316-1g |

3-bromo-1-tosylazepan-4-one |

171009-43-1 | 95% | 1g |

$631 | 2021-06-09 | |

| Crysdot LLC | CD12133525-1g |

3-Bromo-1-tosylazepan-4-one |

171009-43-1 | 95+% | 1g |

$668 | 2024-07-24 |

3-Bromo-1-tosylazepan-4-one 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

171009-43-1 (3-Bromo-1-tosylazepan-4-one) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量